molecular formula C7H9BrN2 B174577 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 156817-72-0

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No. B174577
M. Wt: 201.06 g/mol
InChI Key: CDQPJEFLGBLJKS-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H9BrN2. It has a molecular weight of 201.07 . The compound is provided by Sigma-Aldrich and Manchester Organics .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • The 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, closely related to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, has been synthesized for producing conformationally restricted farnesyltransferase inhibitor analogues, enhancing in vivo metabolic stability (Dinsmore et al., 2000).
  • The compound has been used as a precursor in the creation of new polyheterocyclic ring systems, showcasing its potential in diverse synthetic pathways (Abdel‐Latif et al., 2019).

Application in Organic Synthesis

  • Its use in the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines was facilitated by the ionic liquid 1-butyl-3-methylimidazolium bromide, demonstrating the compound's versatility in organic synthesis (Shaabani et al., 2006).
  • In a similar vein, 3-Bromo-imidazo[1,2-a]pyridines have been synthesized from pyridines and enamides using copper-mediated aerobic oxidative coupling, showcasing a method for functional group tolerance (Zhou et al., 2016).

Biomedical Research

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives have shown potential in antifungal applications, particularly against Candida species, indicating its potential use in developing new antifungal agents (Ozdemir et al., 2010).
  • The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines has been achieved using a ruthenium catalyst, suggesting its use in synthesizing bioactive molecules (Schlepphorst et al., 2018).

Photophysical Properties

  • A study on 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols revealed these compounds' intense fluorescence and large Stokes shift, indicating potential applications in organic dyes and photophysical research (Marchesi et al., 2019).

Modulation of Enzymes

  • Compounds derived from 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have been investigated for their influence on carcinogen metabolizing enzymes, indicating potential applications in cancer research and therapy (Hamdy et al., 2010).

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQPJEFLGBLJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434496
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

CAS RN

156817-72-0
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

375 mg of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [44-1] was dissolved in 10 mL of carbon tetrachloride, then 546 mg of N-bromosuccinimide was added, and the mixture was heated for 30 minutes under reflux. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography and then by preparative thin-layer chromatography sequentially, to obtain 155 mg of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [44-2] as a pale yellow solid.
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